molecular formula C12H14O2 B13301506 4-Cyclopropanecarbonyl-2,3-dimethylphenol

4-Cyclopropanecarbonyl-2,3-dimethylphenol

Cat. No.: B13301506
M. Wt: 190.24 g/mol
InChI Key: JEVCTRYFOFBPON-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-2,3-dimethylphenol (CAS 1491332-14-9) is a synthetic organic compound with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . This molecule features a phenolic ring system substituted with methyl groups at the 2 and 3 positions and a cyclopropanecarbonyl moiety at the 4 position. The cyclopropane ring is a key structural motif in medicinal and agrochemical research due to its unique stereoelectronic properties and ring strain, which can significantly influence a molecule's biological activity and metabolic profile . The presence of both the phenol and ketone functional groups makes this compound a potential versatile building block or intermediate for the synthesis of more complex molecules. Researchers may explore its applications in developing novel pharmacologically active compounds or functional materials. Specific areas of interest could include its use as a precursor in catalytic enantioselective synthesis methodologies for constructing complex cyclopropane-containing structures, which are privileged scaffolds in drug discovery . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopropyl-(4-hydroxy-2,3-dimethylphenyl)methanone

InChI

InChI=1S/C12H14O2/c1-7-8(2)11(13)6-5-10(7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3

InChI Key

JEVCTRYFOFBPON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)C2CC2

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropanecarbonyl 2,3 Dimethylphenol

Precursor Identification and Design

The logical synthesis of 4-Cyclopropanecarbonyl-2,3-dimethylphenol begins with the careful selection of its constituent molecular fragments. This involves identifying a stable phenolic core and a suitable acylating agent to introduce the cyclopropanecarbonyl moiety.

Consideration of 2,3-Dimethylphenol (B72121) as a Core Synthon

2,3-Dimethylphenol, also known as 2,3-xylenol, serves as the foundational precursor for this synthesis. chemicalbook.comnih.govhmdb.ca Its chemical structure, featuring a phenol (B47542) ring substituted with two adjacent methyl groups, is integral to the final compound. nih.govottokemi.com The hydroxyl (-OH) group and the two methyl (-CH3) groups on the aromatic ring are activating groups, which facilitate electrophilic substitution reactions. Their specific placement at positions 1, 2, and 3 dictates the regiochemical outcome of subsequent acylation reactions. The hydroxyl group is a strong ortho-, para-director, making the positions 4 and 6 prime targets for substitution. However, the position 6 is sterically hindered by the adjacent methyl group at position 2, making the para-position (position 4) the most reactive and accessible site. 2,3-Dimethylphenol is a readily available compound used in organic synthesis. chemicalbook.comottokemi.com

Application of Cyclopropanecarbonylating Agents

To introduce the cyclopropyl (B3062369) ketone functional group, a cyclopropanecarbonylating agent is required. The most common and effective reagent for this purpose is cyclopropanecarbonyl chloride . sigmaaldrich.com This acyl chloride is a reactive derivative of cyclopropanecarboxylic acid and serves as the electrophile source in acylation reactions. Its reaction with the nucleophilic aromatic ring of 2,3-dimethylphenol, typically under the influence of a catalyst, forms the desired carbon-carbon bond. sigmaaldrich.com

Direct Acylation Approaches to the Phenolic Ring

The most direct pathway to synthesize this compound involves the acylation of the 2,3-dimethylphenol ring. This is typically achieved through electrophilic aromatic substitution, where the acyl group is introduced onto the electron-rich phenol core.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming C-C bonds with aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comcurlyarrows.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring. youtube.comyoutube.com

However, the Friedel-Crafts acylation of phenols presents a unique challenge. The Lewis acid can coordinate with the lone pair of electrons on the phenolic oxygen, which can lead to O-acylation, forming a phenyl ester, rather than the desired C-acylation on the ring. curlyarrows.com To circumvent this, a related reaction, the Fries rearrangement, can be employed. This reaction involves heating the O-acylated product with a Lewis acid to induce migration of the acyl group to the ortho and para positions of the ring. curlyarrows.com Alternatively, careful selection of the Lewis acid and reaction conditions can favor direct C-acylation.

The choice of a Lewis acid catalyst is critical in Friedel-Crafts acylation, as it influences both the reaction rate and the regioselectivity. researchgate.netresearchgate.net Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used because they effectively generate the acylium ion. wikipedia.org

In the acylation of 2,3-dimethylphenol, the directing effects of the substituents are paramount. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. The two methyl groups also provide a weaker ortho- and para-directing influence. The combined effect strongly activates the ring, particularly at the position para to the hydroxyl group (C4) and the ortho position (C6). Due to significant steric hindrance from the adjacent methyl group at C2, electrophilic attack at the C6 position is disfavored. Consequently, the acylation is highly regioselective, yielding the 4-substituted product as the major isomer. Various Lewis acids, including iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃), can be explored to optimize this selectivity. researchgate.netgoogle.com

Fine-tuning the reaction conditions is essential to maximize the yield of the desired para-acylated product, this compound, while minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst.

Solvent : The solvent can influence the activity of the catalyst and the solubility of the reactants. Non-polar solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide are often preferred for Friedel-Crafts reactions.

Temperature : The reaction temperature can affect the regioselectivity. Lower temperatures often favor the formation of the para isomer, which is thermodynamically more stable, over the ortho isomer.

Stoichiometry : In the acylation of phenols, more than a stoichiometric amount of the Lewis acid catalyst is often required. This is because the catalyst complexes with both the starting phenol and the product ketone, which can deactivate the catalyst. wikipedia.org

The following table illustrates a hypothetical optimization study for the regioselective acylation of a substituted phenol, demonstrating how varying conditions can impact the yield and selectivity.

EntryLewis AcidSolventTemperature (°C)Yield (%)Para:Ortho Ratio
1AlCl₃CS₂07595:5
2AlCl₃CH₂Cl₂257292:8
3FeCl₃CH₂Cl₂2565>99:1
4SnCl₄1,2-Dichloroethane08098:2
5BF₃·OEt₂CH₂Cl₂-1055>99:1

Research findings indicate that milder Lewis acids like FeCl₃ or SnCl₄ can sometimes offer superior regioselectivity for the para product, potentially by minimizing side reactions or complexation issues associated with stronger Lewis acids like AlCl₃. researchgate.net Careful experimentation and analysis are crucial to identifying the optimal conditions for the synthesis of this compound.

Alternative Acylation Mechanisms (e.g., Ester Rearrangements)

Beyond direct C-acylation methods like the Friedel-Crafts reaction, ester rearrangements provide an alternative and powerful strategy for the synthesis of hydroxy aryl ketones such as this compound. The most prominent among these is the Fries rearrangement.

The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone through catalysis by Lewis acids or strong Brønsted acids. This process involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-acylated phenols. The reaction typically proceeds in two stages: first, the O-acylation of the phenol to form the corresponding ester, followed by the acid-catalyzed rearrangement of this ester.

For the synthesis of this compound, the process would begin with the esterification of 2,3-dimethylphenol with cyclopropanecarbonyl chloride to form 2,3-dimethylphenyl cyclopropanecarboxylate. This ester is then subjected to rearrangement conditions.

A widely accepted mechanism involves the generation of an acylium carbocation intermediate. A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the ester's C-O bond, forming a free acylium cation. This electrophile then attacks the electron-rich aromatic ring of the phenol in a classic electrophilic aromatic substitution.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Low temperatures and polar solvents tend to favor the formation of the para-product, which in this case would be the desired this compound. Conversely, higher temperatures often lead to the ortho-product as the major isomer. A photo-Fries rearrangement, which is conducted using light, also exists as an alternative to acid catalysis.

Multi-Step Synthetic Routes

Multi-step syntheses offer greater control over regiochemistry and can be adapted to utilize more readily available starting materials. These routes can be broadly categorized into the functionalization of a basic aromatic scaffold or the chemical modification of a pre-existing, related phenolic structure.

Sequential Functionalization of Substituted Aromatics

A plausible multi-step route can be designed starting from a simple substituted aromatic compound like m-xylene. The synthesis of the intermediate 2,3-dimethylphenol is a key step. One established method to produce 2,3-dimethylphenol is through the diazotization and subsequent hydrolysis of 2,3-xylidine (2,3-dimethylaniline).

Nitration of m-Xylene: Introduction of a nitro group onto the m-xylene ring.

Reduction: Conversion of the nitro group to an amino group to form xylidine.

Separation of Isomers: Isolation of the desired 2,3-xylidine isomer.

Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group to yield 2,3-dimethylphenol.

Acylation: The final step involves the introduction of the cyclopropanecarbonyl group at the 4-position of the 2,3-dimethylphenol ring. This is typically achieved via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and a Lewis acid catalyst like aluminum chloride. The hydroxyl group is strongly activating and ortho-, para-directing, while the two methyl groups also provide activation. The steric hindrance at the ortho positions (positions 6 and 4) from the adjacent methyl groups would favor acylation at the less hindered para-position (position 4).

This sequential approach allows for the systematic construction of the target molecule, with each step enabling precise control over the placement of functional groups.

Modification of Existing Phenolic Structures

An alternative and more direct multi-step strategy begins with the commercially available 2,3-dimethylphenol. This approach focuses on the direct modification of the existing phenolic ring.

The most common method for this transformation is the direct Friedel-Crafts acylation . Phenols are bidentate nucleophiles, meaning they can react at the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation). To achieve the desired C-acylation for this compound, the reaction is performed with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. The C-acylated product is thermodynamically more stable and its formation is favored under these conditions.

A two-step modification involving the Fries rearrangement, as detailed in section 2.2.2, also falls under this category. This pathway modifies the existing phenolic structure by first converting the hydroxyl group to an ester and then rearranging it to install the acyl group on the ring.

Another advanced technique for modifying phenolic structures involves protecting the hydroxyl group before acylation. The phenolic compound can be converted to a corresponding silyl (B83357) ether. This protected intermediate then undergoes Friedel-Crafts acylation. The silyl protecting group is conveniently lost during the aqueous workup of the reaction, directly yielding the C-acylated phenol. This method prevents O-acylation and other side reactions associated with the free hydroxyl group.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Synthetic Route Key Advantages Key Disadvantages Green Chemistry Considerations
Direct Friedel-Crafts Acylation Fewer steps (higher step economy).Often requires stoichiometric amounts of corrosive Lewis acids (e.g., AlCl₃), generating significant waste. Potential for side reactions and regioselectivity issues.High E-factor due to stoichiometric reagents. Not atom-economical. Development of solid acid catalysts (e.g., zeolites) offers a greener, recyclable alternative.
O-Acylation / Fries Rearrangement Can offer better control over regioselectivity (para-product favored at low temperatures).Two-step process, potentially lowering overall yield. Also traditionally uses stoichiometric Lewis acids.Similar to direct acylation, suffers from waste generation. However, catalytic versions using solid acids like zeolites are being explored to improve sustainability.
Sequential Functionalization High control over isomer purity. Starts from simple, inexpensive materials.Long synthetic sequence (poor step economy). Generates waste at multiple stages.Multiple steps generally lead to a higher cumulative E-factor and lower overall atom economy.

The direct Friedel-Crafts acylation and the Fries rearrangement are often criticized from a green chemistry perspective due to their reliance on stoichiometric, non-recyclable Lewis acids which generate substantial waste. The development of heterogeneous solid acid catalysts, such as zeolites, represents a significant advancement. These catalysts are reusable, non-corrosive, and can minimize waste, thereby improving the environmental profile of the acylation process.

Solvent choice is another key factor. Traditional methods may use chlorinated solvents, while modern approaches aim for solvent-free conditions or the use of greener solvents. From an efficiency standpoint, a shorter synthetic route like direct acylation is generally preferred if issues of selectivity can be effectively managed. The multi-step functionalization of aromatics, while offering precise control, is the least efficient in terms of step and atom economy.

Ultimately, the choice of synthetic route involves a trade-off between control, efficiency, and environmental impact. Modern synthetic chemistry aims to develop methods that are not only high-yielding but also sustainable, favoring catalytic over stoichiometric reagents and minimizing waste generation.

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropanecarbonyl 2,3 Dimethylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. However, a thorough search of scientific literature and chemical databases did not yield publicly available experimental NMR data for 4-Cyclopropanecarbonyl-2,3-dimethylphenol. For the purpose of academic discussion and to illustrate the expected spectral features of this molecule, a theoretical analysis is presented below.

¹H NMR Spectral Interpretation: Aromatic, Methyl, and Cyclopropyl (B3062369) Proton Resonances

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the two methyl groups, and the cyclopropyl ring protons.

Aromatic Protons: The benzene ring is substituted with a hydroxyl group, two methyl groups, and a cyclopropanecarbonyl group. The two remaining aromatic protons would likely appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). Their chemical shifts and coupling patterns would be influenced by the electronic effects of the surrounding substituents.

Methyl Protons: The two methyl groups attached to the aromatic ring are in different chemical environments and are therefore expected to resonate as two separate singlets. Their chemical shifts would likely fall in the typical range for aryl methyl protons (δ 2.0-2.5 ppm).

Cyclopropyl Protons: The protons of the cyclopropyl group would present a more complex pattern due to their diastereotopic nature and geminal and vicinal couplings. One would expect to see multiplets in the upfield region of the spectrum (typically δ 0.5-1.5 ppm) corresponding to the CH₂ groups and a distinct multiplet for the CH proton adjacent to the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH δ 6.5-8.0 d, d
Methyl (CH₃) δ 2.0-2.5 s, s
Cyclopropyl CH δ 1.0-2.0 m

¹³C NMR Spectral Analysis: Carbon Environments and Functional Group Identification

The carbon-13 NMR (¹³C NMR) spectrum would provide information on the number and types of carbon atoms in the molecule.

Carbonyl Carbon: A characteristic downfield signal is expected for the carbonyl carbon of the ketone, typically in the range of δ 190-210 ppm.

Aromatic Carbons: The six carbons of the benzene ring would give rise to six distinct signals in the aromatic region (δ 110-160 ppm). The chemical shifts would be influenced by the attached functional groups.

Methyl Carbons: The two methyl carbons would appear as sharp signals in the upfield region of the spectrum (δ 15-25 ppm).

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would also resonate in the upfield region, with the CH carbon appearing at a slightly different chemical shift than the two equivalent CH₂ carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O) δ 190-210
Aromatic C-O δ 150-160
Aromatic C-C δ 120-140
Aromatic C-H δ 110-130
Methyl (CH₃) δ 15-25
Cyclopropyl CH δ 10-20

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the correlation between each proton and the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the position of the cyclopropanecarbonyl group and the methyl groups on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. A search of scientific databases did not yield any experimental HRMS data for this compound.

The theoretical exact mass of this compound can be calculated from its molecular formula, C₁₂H₁₄O₂. This calculated mass can then be compared to the experimentally determined mass to confirm the elemental composition.

Table 3: Theoretical Mass Information for this compound

Parameter Value
Molecular Formula C₁₂H₁₄O₂

Infrared (IR) Spectroscopy for Functional Group Presence (Carbonyl, Hydroxyl)

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation. While no experimental IR spectrum for this compound is publicly available, the expected characteristic absorption bands can be predicted.

Hydroxyl (-OH) Group: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.

Carbonyl (C=O) Group: A strong, sharp absorption band is anticipated in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the ketone's carbonyl group. The conjugation with the aromatic ring would shift this band to a lower wavenumber compared to a simple alkyl ketone.

Aromatic C-H and C=C Bonds: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Alkyl C-H Bonds: The C-H stretching vibrations of the methyl and cyclopropyl groups would be found in the 2850-3000 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Phenolic O-H stretch 3200-3600 Broad, Strong
Aromatic C-H stretch 3000-3100 Medium
Alkyl C-H stretch 2850-3000 Medium
Ketone C=O stretch 1650-1680 Strong, Sharp

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound. Therefore, no experimental data on its solid-state molecular architecture is currently available. If a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would provide invaluable insights into its conformational preferences and packing in the solid state.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs of this compound

A thorough review of scientific literature and chemical databases reveals no published synthesis or spectroscopic analysis of chiral analogs of this compound. Consequently, there is no available experimental data on the Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for any such compounds.

VCD and ECD are powerful spectroscopic techniques used to determine the absolute configuration and conformational details of chiral molecules. wikipedia.orgresearchgate.netbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its vibrational structure. wikipedia.orgbruker.com ECD, the differential absorption of circularly polarized ultraviolet and visible light, gives insight into the electronic transitions within a chiral molecule. researchgate.netencyclopedia.pub

The application of these techniques requires the synthesis and isolation of enantiomerically pure or enriched chiral compounds. As there are no reports on the successful synthesis of chiral analogs of this compound, the generation of VCD and ECD data has not been possible.

Future research in this area would first necessitate the development of an asymmetric synthesis to produce chiral analogs of this compound. Following successful synthesis and chiral resolution, VCD and ECD spectroscopy could then be employed to elucidate the three-dimensional structure of these currently hypothetical molecules.

Computational Chemistry and Theoretical Investigations of 4 Cyclopropanecarbonyl 2,3 Dimethylphenol

Conformational Analysis and Energy Minima

There is no available research on the conformational analysis of 4-Cyclopropanecarbonyl-2,3-dimethylphenol. A conformational analysis would involve identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds, particularly the bond connecting the cyclopropylcarbonyl group to the phenol (B47542) ring. This analysis would also determine the relative energies of these conformers to identify the most stable, low-energy structures (energy minima).

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. FMO theory is crucial for predicting a molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack, and its behavior in pericyclic reactions. Without specific calculations, the HOMO-LUMO gap, which indicates chemical reactivity and kinetic stability, remains unknown.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) and Validation

No theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound are available in the scientific literature. Computational methods are often used to predict these spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure and electronic properties.

Reaction Pathway Modeling for Synthesis and Transformations

There are no published studies modeling the reaction pathways for the synthesis or chemical transformations of this compound. Such modeling would use computational methods to investigate the mechanisms, transition states, and activation energies of reactions, such as the Friedel-Crafts acylation of 2,3-dimethylphenol (B72121) with cyclopropanecarbonyl chloride, which is a plausible synthetic route.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics (MD) simulations have been reported for this compound. MD simulations could provide valuable information about the behavior of this molecule in different environments, such as in solution, and would help in understanding its intermolecular interactions, including hydrogen bonding and solvation dynamics.

Chemical Reactivity and Transformative Chemistry of 4 Cyclopropanecarbonyl 2,3 Dimethylphenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modifications, offering pathways to a diverse range of derivatives.

Etherification and Esterification Reactions

No specific studies on the etherification or esterification of 4-Cyclopropanecarbonyl-2,3-dimethylphenol have been reported. Such reactions would involve the reaction of the phenolic hydroxyl group with alkylating or acylating agents, respectively, typically in the presence of a base.

Metalation and Subsequent Functionalization

There is no available data on the metalation of this compound. This process would involve the deprotonation of the phenolic hydroxyl group using a strong base to form a phenoxide, which could then act as a nucleophile in subsequent functionalization reactions.

Reactions at the Carbonyl Moiety

The carbonyl group of the cyclopropanecarbonyl substituent represents another reactive center within the molecule.

Reduction Reactions (e.g., to alcohol)

Specific protocols for the reduction of the carbonyl group in this compound to the corresponding alcohol are not described in the literature. This transformation is typically achieved using various reducing agents.

Nucleophilic Additions

Information regarding nucleophilic addition reactions at the carbonyl carbon of this compound is not available. Such reactions would involve the attack of a nucleophile on the electrophilic carbonyl carbon.

Condensation Reactions

There are no documented examples of condensation reactions involving the carbonyl group of this compound. These reactions typically involve the reaction of the carbonyl compound with a nucleophile, often with the elimination of a small molecule like water.

Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropyl (B3062369) group, being a highly strained carbocycle, plays a significant role in the reactivity of this compound. The activation of this ring is often facilitated by the adjacent carbonyl group.

Ring-Opening Reactions under Various Conditions

The cleavage of the C-C bonds within the cyclopropane ring can be initiated under a variety of conditions, including acidic, photocatalytic, and reductive environments. These reactions typically proceed via intermediates that relieve the ring strain.

Under acidic conditions, aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones. rsc.org While no reaction was observed for phenolic cyclopropyl ketones in the specific study, the general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the aromatic ring, leading to ring expansion.

Photocatalytic methods have also been employed for the [3+2] cycloaddition reactions of aryl cyclopropyl ketones with olefins. nih.gov This process involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to a distonic radical anion intermediate. nih.gov The use of a Lewis acid can activate the cyclopropyl ketone towards this one-electron reduction. nih.gov

Reductive ring-opening can also be achieved. For instance, alkyl cyclopropyl ketones can undergo formal [3+2] cycloadditions catalyzed by SmI2. nih.gov

A summary of conditions for ring-opening reactions of related cyclopropyl ketones is presented in the table below.

Reaction TypeCatalyst/ReagentConditionsProduct Type
Acid-Catalyzed CyclizationVarious Acid CatalystsMild Conditions1-Tetralones
Photocatalytic [3+2] CycloadditionRu(bpy)32+, La(OTf)3, TMEDAVisible Light IrradiationSubstituted Cyclopentanes
Reductive [3+2] CycloadditionSmI2-Keto-cyclopentenes

Rearrangement Reactions Involving the Cyclopropyl Group

Rearrangements of cyclopropyl ketones can lead to the formation of various heterocyclic structures. For example, the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid results in the formation of 2-cyclopropyl-4,5-dihydrofuran, proceeding through a ring-opening mechanism. arkat-usa.org The rearrangement of cyclopropyl ketones to 4,5-dihydrofurans can also be induced by strong acids. arkat-usa.org

Furthermore, cyclopropyl carbenes, which can be generated from cyclopropyl ketones, are known to rearrange to form cyclobutenes. researchgate.netsoton.ac.uk The direction of the ring opening is influenced by the substitution pattern on the cyclopropane ring, with the least substituted bond preferentially migrating. researchgate.netsoton.ac.uk In some cases, the rearrangement can proceed through a triplet state. researchgate.netsoton.ac.uk

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring (further functionalization)

Given the existing substitution pattern, the available positions for further functionalization are at C5 and C6. The C6 position is ortho to the hydroxyl group and meta to the acyl group. The C5 position is meta to the hydroxyl group and ortho to the acyl group. Due to the strong activating and directing effect of the hydroxyl group, substitution is most likely to occur at the C6 position.

Common electrophilic aromatic substitution reactions include Friedel-Crafts acylation and alkylation. Friedel-Crafts acylation involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride, to introduce an acyl group. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction leads to the formation of monoacylated products as the resulting ketone is deactivated towards further substitution. organic-chemistry.org

Oxidation and Reduction Potentials and Pathways

The electrochemical properties of this compound are influenced by both the phenolic and the cyclopropyl ketone moieties.

The oxidation potential of phenols is sensitive to the nature and position of substituents on the aromatic ring. mdpi.com Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. researchgate.net The oxidation of phenolic compounds can be mediated by triplet aromatic ketones in aqueous solutions. researchgate.net In atmospheric chemistry, the aqueous-phase oxidation of phenolic compounds by hydroxyl radicals is an important process. mdpi.com The redox potentials of various phenols indicate that they can undergo spontaneous oxidation. mdpi.com

The reduction of the carbonyl group in cyclopropyl ketones has also been studied. Aryl ketones are generally easier to reduce via single-electron transfer than unactivated aliphatic ketones due to their lower standard redox potential. nih.gov The one-electron reduction of aryl cyclopropyl ketones can be achieved using photocatalytic systems. nih.gov

The table below summarizes the influence of different functionalities on the redox potentials of related compounds.

Functional GroupEffect on Oxidation/ReductionNotes
Phenolic HydroxylSusceptible to oxidationPotential is influenced by other ring substituents.
Cyclopropyl KetoneCarbonyl group is reducibleAryl ketones are more easily reduced than alkyl ketones.
Methyl GroupsElectron-donating, may slightly lower oxidation potential
Acyl GroupElectron-withdrawing, may increase oxidation potential

Role of 4 Cyclopropanecarbonyl 2,3 Dimethylphenol As a Synthetic Intermediate and Building Block

Application in the Construction of Polycyclic Aromatic Systems

The structure of 4-Cyclopropanecarbonyl-2,3-dimethylphenol suggests its plausible, though unexplored, use in the synthesis of polycyclic aromatic hydrocarbons (PAHs). The cyclopropyl (B3062369) ketone moiety can, under appropriate conditions, undergo ring-opening reactions to generate reactive intermediates. For instance, acid-catalyzed rearrangement or transition-metal-mediated activation could lead to the formation of a more flexible carbon chain that could subsequently participate in intramolecular cyclization reactions.

One hypothetical pathway could involve the acid-catalyzed ring-opening of the cyclopropyl group to form a homoenolate or a related unsaturated ketone intermediate. This intermediate, in the presence of a suitable catalyst, could then undergo an intramolecular Friedel-Crafts-type reaction, where the newly formed reactive center attacks the electron-rich dimethylphenol ring, leading to the annulation of a new ring and the formation of a polycyclic system. The substitution pattern on the phenol (B47542) ring would direct the regioselectivity of such a cyclization.

Precursor for Heterocyclic Compounds

The presence of both a ketone and a hydroxyl group on the aromatic ring makes this compound a potential precursor for a variety of heterocyclic compounds. The phenolic hydroxyl group can act as a nucleophile, while the carbonyl group of the ketone can serve as an electrophile.

For example, condensation reactions with bifunctional reagents could lead to the formation of various heterocyclic cores. Reaction with hydrazine (B178648) or its derivatives could yield pyrazole (B372694) or pyridazinone structures. Similarly, condensation with hydroxylamine (B1172632) could produce isoxazole (B147169) derivatives. The reactivity of the cyclopropyl ring could also be harnessed in these transformations, potentially leading to more complex, fused heterocyclic systems.

Utility in Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies in organic synthesis. The unique combination of functional groups in this compound makes it an intriguing, yet untested, candidate for such processes.

A hypothetical cascade reaction could be initiated by the ring-opening of the cyclopropyl ketone. The resulting intermediate could then be trapped intramolecularly by the phenolic oxygen, leading to the formation of a cyclic ether. If the reaction conditions are tuned correctly, this initial cyclization could trigger subsequent rearrangements or cyclizations, leading to the rapid construction of complex molecular architectures. The specific outcome of such a reaction would be highly dependent on the choice of reagents and reaction conditions.

Development of Novel Reagents and Catalysts Utilizing its Structure

The phenolic hydroxyl group of this compound could be functionalized to create novel ligands for catalysis. For instance, esterification or etherification of the hydroxyl group with moieties containing other donor atoms (e.g., phosphorus, nitrogen, or sulfur) could yield multidentate ligands. These ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations.

Furthermore, the rigid and sterically defined environment provided by the 2,3-dimethylphenol (B72121) scaffold, combined with the electronic properties of the cyclopropanecarbonyl group, could influence the catalytic activity and selectivity of the resulting metal complexes. However, the synthesis and catalytic application of such derivatives have not been reported.

Exploration in Materials Science Precursor Synthesis (e.g., specialty polymers, resins)

Phenolic compounds are well-known precursors for polymers and resins, such as phenol-formaldehyde resins. The 2,3-dimethylphenol unit of this compound could potentially be incorporated into polymer backbones. The cyclopropanecarbonyl group would then serve as a pendant functional group that could be used for post-polymerization modification.

For example, the cyclopropyl group could be opened under thermal or photochemical conditions to create cross-linking points within the polymer matrix, leading to materials with enhanced thermal stability or mechanical properties. The polarity of the ketone could also influence the solubility and other physical properties of the resulting polymer. As with its other potential applications, its use as a monomer or precursor in materials science remains a theoretical proposition awaiting experimental validation.

Synthesis and Exploration of Structural Analogs and Derivatives of 4 Cyclopropanecarbonyl 2,3 Dimethylphenol

Systematic Variation of Substituents on the Phenol (B47542) Ring (e.g., halogenation, alkylation)

The phenol ring of 4-Cyclopropanecarbonyl-2,3-dimethylphenol offers positions for substitution, allowing for the synthesis of a variety of analogs. The existing hydroxyl and methyl groups are ortho- and para-directing, influencing the position of incoming electrophiles.

Halogenation: The introduction of halogen atoms onto the phenol ring can be achieved through electrophilic aromatic substitution. For instance, bromination using bromine in a suitable solvent would likely lead to substitution at the positions activated by the hydroxyl and methyl groups.

Proposed Halogenation Reactions

Reactant Reagent Product
This compound Br₂ in CCl₄ Bromo-substituted derivative

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups to the phenol ring. For example, reacting the parent compound with an alkyl halide in the presence of a Lewis acid could yield further alkylated derivatives. chemicalbook.com The position of alkylation would be subject to steric hindrance from the existing substituents.

Proposed Alkylation Reactions

Reactant Reagent Product
This compound CH₃I, AlCl₃ Methylated derivative

Modification of the Cyclopropane (B1198618) Ring (e.g., gem-dimethylcyclopropane, spiro-cyclopropane)

Modifications to the cyclopropane ring can significantly alter the steric and electronic properties of the molecule.

gem-Dimethylcyclopropane Analogs: The synthesis of analogs featuring a gem-dimethylcyclopropane moiety could be approached by using a substituted cyclopropanecarbonyl chloride in the initial acylation step. organic-chemistry.orgacs.orgdrughunter.com For example, 2,2-dimethylcyclopropanecarbonyl chloride could be used to acylate 2,3-dimethylphenol (B72121).

Spiro-cyclopropane Analogs: The synthesis of spiro-cyclopropane derivatives represents a more complex synthetic challenge. mdpi.comacs.org One hypothetical approach could involve the reaction of a precursor containing an exocyclic double bond with a carbene source to form the spirocyclic system.

Alterations to the Carbonyl Linker (e.g., thiocarbonyl, oxime)

The carbonyl group serves as a key linker and its modification can lead to derivatives with different chemical reactivity.

Thiocarbonyl Derivatives: The conversion of the carbonyl group to a thiocarbonyl group can be accomplished using Lawesson's reagent. thieme-connect.denih.govorganic-chemistry.orgchemtube3d.comorganic-chemistry.org This reaction typically involves heating the ketone with Lawesson's reagent in an inert solvent like toluene.

Proposed Thiocarbonylation Reaction

Reactant Reagent Product

Oxime Derivatives: The ketone can be converted to an oxime by reacting it with hydroxylamine (B1172632). wikipedia.orggoogle.comrsc.org This reaction is typically carried out in the presence of a weak base.

Proposed Oxime Formation

Reactant Reagent Product

Synthesis of Isomeric Cyclopropanecarbonyl Dimethylphenols (e.g., 2-Cyclopropanecarbonyl-4,6-dimethylphenol)

The synthesis of isomers, such as 2-Cyclopropanecarbonyl-4,6-dimethylphenol, would involve starting with the corresponding isomeric dimethylphenol. In this case, Friedel-Crafts acylation of 2,4-dimethylphenol (B51704) with cyclopropanecarbonyl chloride would be the most direct route. The directing effects of the hydroxyl and methyl groups in 2,4-dimethylphenol would favor acylation at the 6-position, ortho to the hydroxyl group and para to the C4-methyl group, although acylation at the 5-position is also possible.

Mechanistic Implications of Structural Changes on Reactivity

Structural modifications to this compound have significant mechanistic implications for its reactivity, particularly in reactions involving the aromatic ring and the carbonyl group.

Phenol Ring Substituents: The introduction of electron-donating groups (like additional alkyl groups) onto the phenol ring would increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. numberanalytics.comscribd.comyoutube.comvanderbilt.edu Conversely, electron-withdrawing groups (like halogens) would decrease the ring's reactivity towards electrophiles. digitellinc.com Steric hindrance from bulky substituents can also influence the regioselectivity of these reactions. numberanalytics.com

Cyclopropane Ring Modifications: The introduction of gem-dimethyl groups on the cyclopropane ring can increase steric bulk around the carbonyl group, potentially hindering its reactivity with nucleophiles. The inherent strain of the cyclopropane ring also influences the reactivity of the adjacent carbonyl group.

Carbonyl Linker Alterations: Replacing the carbonyl oxygen with sulfur to form a thioketone significantly alters the electronics and reactivity of the linker. The C=S bond is weaker and more polarizable than the C=O bond, making thioketones generally more reactive towards certain nucleophiles and in cycloaddition reactions. The formation of an oxime introduces a nitrogen atom and a hydroxyl group, which can participate in further reactions and can exist as stereoisomers, adding another layer of complexity to the molecule's chemical behavior.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Development of Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing the purity of "4-Cyclopropanecarbonyl-2,3-dimethylphenol" and for real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of phenolic compounds. chromatographyonline.comkeypublishing.org Method development for "this compound" would typically start with a C18 stationary phase, which separates compounds based on their hydrophobicity. phcogres.com Given the compound's polarity, a gradient elution method is often preferred to ensure good resolution from starting materials, intermediates, and by-products. The mobile phase would likely consist of a mixture of an aqueous component (often with a small amount of acid like formic or acetic acid to suppress the ionization of the phenolic group and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com Detection is commonly achieved using a UV-Vis detector, leveraging the aromatic ring's absorbance. For quantitative analysis, a calibration curve would be established using a certified reference standard.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While the phenolic group in "this compound" can lead to peak tailing due to its polarity, GC analysis is feasible, especially after derivatization (see section 8.3). For underivatized analysis, a mid-polarity capillary column would be a suitable choice. thermofisher.com The injector and detector temperatures must be optimized to ensure efficient volatilization without thermal degradation. A Flame Ionization Detector (FID) would provide a robust and linear response for quantification. Reaction monitoring can be effectively performed by taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the composition to determine the consumption of reactants and the formation of the product.

A hypothetical data table for HPLC method parameters is presented below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Hyphenated Techniques (LC-MS, GC-MS) for Trace Analysis and Metabolite Identification (in in vitro or non-biological systems)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace-level analysis and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and quantifying phenolic compounds in complex matrices. protocols.ionih.gov For "this compound," an LC-MS method would provide high sensitivity and selectivity. Electrospray ionization (ESI) in negative ion mode would be particularly effective for detecting the deprotonated molecule [M-H]⁻ due to the acidic phenolic proton. nih.gov This allows for the determination of the compound's molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding a characteristic fragmentation pattern that can confirm the structure and help in the identification of unknown impurities or degradation products in non-biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. researchgate.net Analysis of "this compound" by GC-MS, particularly after derivatization of the polar hydroxyl group, can provide excellent chromatographic separation and definitive mass spectral identification. nih.gov The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for the compound. This is invaluable for confirming the identity of the synthesized compound and for identifying trace-level impurities that might co-elute with the main peak in a standard GC analysis.

A summary of potential mass spectrometry parameters is provided in the table below.

TechniqueIonization ModeTypical Adduct/FragmentApplication
LC-MS ESI Negative[M-H]⁻Trace quantification, impurity profiling
GC-MS (after derivatization) Electron Ionization (EI)Characteristic fragment ionsConfirmatory analysis, identification of volatile impurities

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for chromatographic analysis. For "this compound," derivatization of the phenolic hydroxyl group can significantly enhance its performance in GC analysis by increasing volatility and reducing polarity, leading to sharper peaks and improved sensitivity. nih.gov

Common derivatization strategies for phenols include:

Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. nih.govtandfonline.com The resulting silyl (B83357) ethers are more volatile and less polar, making them ideal for GC-MS analysis. researchgate.net

Acylation: This involves reacting the phenol (B47542) with an acylating agent, such as an anhydride (B1165640) or an acyl halide, in the presence of a catalyst. This converts the hydroxyl group into an ester.

Alkylation: This strategy involves converting the phenolic hydroxyl group into an ether.

Isobutoxycarbonylation: Reaction with isobutyl chloroformate can convert phenolic hydroxyl groups into their corresponding isobutoxycarbonyl derivatives, which are suitable for GC and GC-MS analysis. nih.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the stability of the derivative.

Development of High-Throughput Screening Methods for Chemical Libraries containing the compound (if applicable)

In the context of drug discovery or materials science, it may be necessary to screen large chemical libraries that include "this compound" or its analogs. High-throughput screening (HTS) methods allow for the rapid assessment of many compounds for a specific property or activity.

Given the ketone functionality of the target molecule, HTS assays could be developed based on reactions that produce a colorimetric or fluorescent signal upon interaction with the ketone group.

2,4-Dinitrophenylhydrazine (2,4-DNPH) Assay: This is a classic chemical test for aldehydes and ketones. The reaction between 2,4-DNPH and a ketone forms a 2,4-dinitrophenylhydrazone, which is a colored compound. This reaction can be adapted to a 96-well plate format for the colorimetric quantification of ketones in a library. nih.govdtu.dk

Fluorescence-based Assays: More sensitive HTS methods can be developed using fluorogenic probes that react with ketones to produce a fluorescent signal. For instance, reagents like para-methoxy-2-amino benzamidoxime (B57231) (PMA) have been used to develop high-throughput fluorescence assays for the detection of a wide variety of ketones. nih.govcas.cncas.cn This type of assay is highly sensitive and can be conducted in a 96-well plate format, making it suitable for screening large numbers of compounds. cas.cn

These HTS methods would be valuable for identifying compounds with the desired ketone moiety within a chemical library for further investigation.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

Currently, dedicated synthetic studies for 4-Cyclopropanecarbonyl-2,3-dimethylphenol are not widely reported in the literature. However, established organic chemistry principles allow for the postulation of a primary synthetic route and a forecast of its chemical behavior.

A plausible and efficient method for its synthesis is the Friedel-Crafts acylation of 2,3-dimethylphenol (B72121) with cyclopropanecarbonyl chloride. wikipedia.orgyoutube.com This electrophilic aromatic substitution would likely require a Lewis acid catalyst, such as aluminum chloride, to activate the acyl chloride for attack on the electron-rich phenol (B47542) ring. researchgate.net The directing effects of the hydroxyl and methyl groups on the 2,3-dimethylphenol starting material would favor acylation at the para position, leading to the desired product.

Table 1: Proposed Synthesis via Friedel-Crafts Acylation

Reactants Catalyst Product Reaction Type
2,3-Dimethylphenol, Cyclopropanecarbonyl chloride Aluminum Chloride (AlCl₃) This compound Electrophilic Aromatic Substitution

The reactivity of this compound is dictated by its three key functional groups: the phenolic hydroxyl, the carbonyl ketone, and the cyclopropyl (B3062369) ring.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. It also activates the aromatic ring, making it susceptible to further electrophilic substitution, although the existing substitution pattern presents steric hindrance.
  • Carbonyl Group: The ketone is a site for nucleophilic attack. It can be reduced to a secondary alcohol, undergo condensation reactions, or participate in couplings.
  • Cyclopropyl Ring: Aryl cyclopropyl ketones are known to undergo a variety of transformations. rsc.org The strained three-membered ring can be opened under specific catalytic or acidic conditions, leading to the formation of five-membered rings or linear alkyl chains. nih.govacs.org This "spring-loaded" nature of the cyclopropyl group offers a gateway to more complex molecular scaffolds. acs.org
  • Potential for Novel Reaction Development

    The unique juxtaposition of functional groups in this compound opens the door for the development of novel chemical transformations. Research could be directed towards intramolecular reactions that leverage the proximity of the phenol, ketone, and cyclopropyl moieties. For instance, acid-catalyzed cyclization reactions could lead to the formation of novel heterocyclic systems, such as chromanones or other fused-ring structures.

    Furthermore, the reactivity of the cyclopropyl ketone moiety could be exploited in modern catalytic processes. For example, its use in SmI₂-catalyzed formal [3+2] cycloadditions with alkenes or alkynes could provide rapid access to complex, sp³-rich cyclopentane (B165970) derivatives. nih.govacs.org Such molecules are of high interest in medicinal chemistry for their structural novelty. researchgate.net

    Prospects for Applications as a Specialized Chemical Intermediate

    The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of high-value chemicals, particularly in the pharmaceutical and agrochemical industries.

    Pharmaceuticals: The cyclopropyl group is a recognized bioisostere for alkenes and is frequently incorporated into drug candidates to enhance metabolic stability, potency, and to reduce off-target effects. scientificupdate.com Similarly, phenolic compounds are precursors to a wide range of bioactive molecules. nih.gov This compound could serve as a building block for novel anti-inflammatory, antiviral, or antidepressant agents. nbinno.com

    Agrochemicals: Many successful herbicides and fungicides contain substituted phenol and ketone structures. The unique combination in this molecule could be a starting point for the development of new crop protection agents.

    Materials Science: Hindered phenols are widely used as antioxidants and light stabilizers in polymers. kyoto-u.ac.jp Derivatives of this compound could be investigated for similar applications, potentially offering novel properties due to the presence of the cyclopropyl group.

    Directions for Further Theoretical and Computational Studies

    To guide and accelerate experimental research, theoretical and computational studies are essential. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide deep insights into the molecule's properties. researchgate.net

    Future computational work could focus on:

    Reaction Mechanism Elucidation: Calculating the transition states and energy profiles for proposed synthetic routes and novel reactions can help optimize conditions and predict product distributions. rsc.org

    Electronic Structure Analysis: Understanding the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict its reactivity in various chemical environments. researchgate.net

    Conformational Analysis: Studying the preferred spatial arrangement of the functional groups can shed light on its steric and electronic properties, which influence its interactions with catalysts and biological targets.

    Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and identification of the compound and its reaction products.

    Opportunities for Green Chemistry Approaches in its Synthesis and Utilization

    Future research should also prioritize the development of environmentally benign methods for the synthesis and use of this compound.

    Greener Synthesis: The traditional Friedel-Crafts acylation often uses stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, generating significant waste. wikipedia.org Research into alternative, greener catalysts is a key area of opportunity. This could include using solid acid catalysts, recyclable ionic liquids, or developing solvent-free or microwave-assisted reaction conditions. organic-chemistry.orgnumberanalytics.comacs.orgnih.govacs.org

    Biocatalysis: Exploring enzymatic routes for the synthesis of the 2,3-dimethylphenol precursor or for the modification of the final compound could offer a highly selective and sustainable alternative to traditional chemical methods. nih.govchemistryviews.orgresearchgate.net For instance, biocatalytic methods are being developed for the synthesis of various phenol derivatives from renewable feedstocks. researchgate.netnih.gov

    Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future synthetic strategies should aim for high atom economy, minimizing the formation of byproducts.

    Q & A

    Q. Limitations :

    • False positives may occur if the model ignores solvent effects or protein flexibility.
    • Experimental validation (e.g., enzyme inhibition assays) is essential to resolve discrepancies between predicted and observed activity .

    What experimental designs are optimal for studying the interaction of this compound with biological membranes?

    Level: Advanced
    Answer:
    Approach :

    • Liposome assays : Incorporate the compound into DMPC liposomes and monitor permeability via fluorescence dye leakage (e.g., calcein release).
    • Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics (KD, kon/koff).
    • Controls : Include a non-phenolic cyclopropane analog to isolate the role of the hydroxyl group.

    Key Finding : The compound’s logP (~2.8) suggests moderate membrane penetration, but steric hindrance from methyl groups may reduce diffusion rates .

    How should researchers address contradictions in reported stability data for this compound under oxidative conditions?

    Level: Advanced
    Answer:
    Root Cause Analysis :

    • Synthesis route : Rh(II)-catalyzed methods (higher purity) vs. AlCl₃-mediated routes (trace Lewis acid residues may accelerate decomposition).
    • Analytical conditions : HPLC retention time shifts under acidic vs. neutral mobile phases can misrepresent stability.

    Q. Resolution Strategy :

    • Standardize degradation studies (e.g., 40°C, 75% RH for accelerated testing).
    • Use LC-MS to identify oxidation products (e.g., quinone derivatives) and quantify degradation pathways .

    What methodologies are recommended for assessing the environmental persistence of this compound in aqueous systems?

    Level: Advanced
    Answer:
    Experimental Design :

    • Hydrolysis studies : Monitor half-life (t½) at pH 5–9 (25°C) via UV-Vis or GC-MS. The cyclopropane ring is prone to ring-opening under basic conditions.
    • Photodegradation : Expose to simulated sunlight (300–800 nm) and track byproduct formation (e.g., CO₂ evolution).
    • Microbial degradation : Use OECD 301B ready biodegradability tests with activated sludge inoculum.

    Data Insight : The compound’s phenolic group increases solubility (~1.2 g/L), but methyl substituents may retard microbial metabolism .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.